molecular formula C7H5F2NO2 B1398472 1,3-Difluoro-5-methyl-2-nitrobenzene CAS No. 932373-92-7

1,3-Difluoro-5-methyl-2-nitrobenzene

Cat. No. B1398472
M. Wt: 173.12 g/mol
InChI Key: RCDKCOBKMXBXAU-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 g/mol . This compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 1,3-Difluoro-5-methyl-2-nitrobenzene is 1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 . The Canonical SMILES is CC1=C(C=C(C=C1F)N+[O-])F .


Physical And Chemical Properties Analysis

1,3-Difluoro-5-methyl-2-nitrobenzene has a density of 1.4±0.1 g/cm³ . It has a boiling point of 231.1±35.0 °C . The compound has a molar refractivity of 37.6±0.3 cm³ . It has a polar surface area of 46 Ų .

Scientific Research Applications

Inhibition of Polymorphonuclear Leukocyte Functions

1,3-Difluoro-5-methyl-2-nitrobenzene, a fluorinated nitrobenzene, has been studied for its effects on leukocyte functions. Research by Elferink and Deierkauf (1984) demonstrated that similar fluorinated nitrobenzenes inhibit chemotaxis, phagocytosis, exocytosis, and the respiratory burst of rabbit polymorphonuclear leukocytes. These effects were observed at micromolar concentrations, with bifunctional compounds showing stronger inhibition compared to monofunctional ones. Their study suggests that these compounds interact with sulfhydryl groups in a hydrophobic environment, leading to their inhibitory effect (Elferink & Deierkauf, 1984).

Reactions with MTBD Strong Base

Gierczyk et al. (2003) explored the reactions between various fluorinated nitrobenzenes and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile in the presence of water molecules. Their research isolated and identified reaction products, which included ortho- and para-substituted nitro-compounds. The study offers insights into the kinetics and mechanism of these reactions, contributing to the understanding of chemical interactions involving 1,3-Difluoro-5-methyl-2-nitrobenzene (Gierczyk et al., 2003).

Electron Attachment Spectroscopy Studies

Asfandiarov et al. (2007) investigated nitrobenzene derivatives, including 1,3-fluoronitrobenzene, using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). Their study provided insights into the energies of electron attachment to π* molecular orbitals and the structure of negative ions formed from these compounds. This research contributes to the understanding of the electronic properties of 1,3-Difluoro-5-methyl-2-nitrobenzene and its derivatives (Asfandiarov et al., 2007).

Synthesis from 1,2,4-Trichlorobenzene

Mason and Milner (1994) described a synthesis method for 1,3-difluorobenzene, closely related to 1,3-Difluoro-5-methyl-2-nitrobenzene. Their method involved nitration of 1,2,4-trichlorobenzene and subsequent treatment with KF and hydrogenation. This research highlights a practical approach to synthesizing fluorinated benzene derivatives, potentially applicable to 1,3-Difluoro-5-methyl-2-nitrobenzene (Mason & Milner, 1994).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It’s recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

1,3-difluoro-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDKCOBKMXBXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718846
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-methyl-2-nitrobenzene

CAS RN

932373-92-7
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932373-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3,5-difluoro-4-nitrophenyl)acetic acid (41 g), potassium carbonate (24.6 g) and DMF (205 ml) was slowly heated to about 50° C. for 30 minutes. The reaction was then cooled to about 25° C. and quenched into 2M HCl (1025 ml) and hexane (400 ml) and stirred for 10 minutes. The layers were separated and the aqueous layer was extracted with hexane (400 ml). The combined hexane layers were washed with saturated brine (2×200 ml), then dried with anhydrous sodium sulphate and the solution was concentrated to give the title compound as a low melting solid (26 g).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Agnetta, M Bermudez, F Riefolo… - Journal of Medicinal …, 2019 - ACS Publications
Red-shifted azobenzene scaffolds have emerged as useful molecular photoswitches to expand potential applications of photopharmacological tool compounds. As one of them, tetra-…
Number of citations: 40 pubs.acs.org
F Riefolo - 2020 - diposit.ub.edu
[eng] Modern medical treatments are largely based on the ability of pharmacological drugs to interact with a molecular target in the human body (eg, receptors) in order to evoke a …
Number of citations: 4 diposit.ub.edu

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